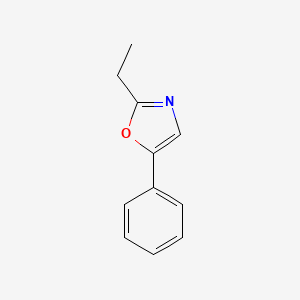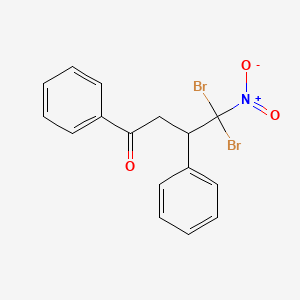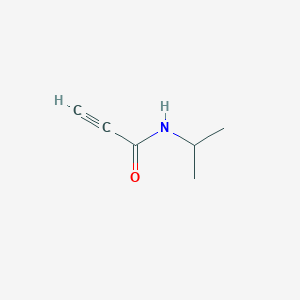![molecular formula C12H10O4 B14480315 6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one CAS No. 66301-01-7](/img/structure/B14480315.png)
6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one is a compound belonging to the flavonoid family. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound, in particular, is characterized by its benzopyran structure, which is a common feature in many biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Hydroxylation: Introduction of the hydroxyl group at the 6th position.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The double bond in the prop-2-en-1-yl group can be reduced to a single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of 6-oxo-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one.
Reduction: Formation of this compound with a saturated side chain.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals.
Anti-inflammatory Activity: Inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX).
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of caspases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Exhibits both antioxidant and anti-inflammatory effects.
Uniqueness
6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one is unique due to its specific structural features, such as the prop-2-en-1-yl group, which may confer distinct biological activities compared to other flavonoids .
Propriétés
Numéro CAS |
66301-01-7 |
|---|---|
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
6-hydroxy-7-prop-2-enoxychromen-2-one |
InChI |
InChI=1S/C12H10O4/c1-2-5-15-11-7-10-8(6-9(11)13)3-4-12(14)16-10/h2-4,6-7,13H,1,5H2 |
Clé InChI |
GPFXZYJEMILRAU-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C=C2C=CC(=O)OC2=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol](/img/structure/B14480232.png)
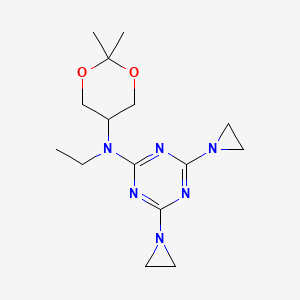

![2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)
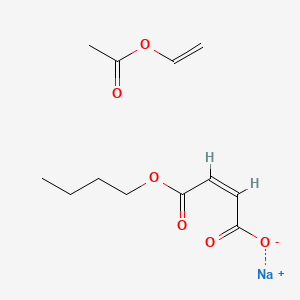
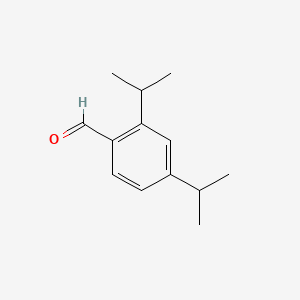
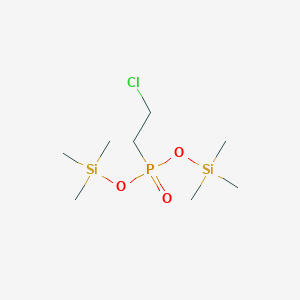
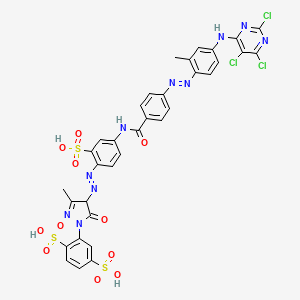
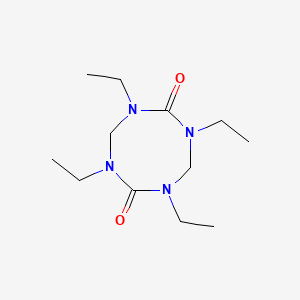

![benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate](/img/structure/B14480307.png)
